molecular formula C17H17NO B11554445 Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- CAS No. 62399-21-7

Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]-

Cat. No.: B11554445
CAS No.: 62399-21-7
M. Wt: 251.32 g/mol
InChI Key: FQBVSGKAVCPOPX-UHFFFAOYSA-N
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Description

Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- (CAS 62399-21-7) is a Schiff base derivative with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol . Its structure features:

  • A 4-methylphenyl group linked via an imine bond (N=CH-) to a 4-(2-propenyloxy)phenyl substituent.
  • Key properties include a log P (XlogP) of 4.2, indicating moderate hydrophobicity, and a polar surface area (PSA) of 21.6 Ų .

This compound’s structural motifs align with applications in liquid crystals, biological agents, and coordination chemistry. Below, we compare it with analogues to highlight substituent effects.

Properties

CAS No.

62399-21-7

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(4-methylphenyl)-1-(4-prop-2-enoxyphenyl)methanimine

InChI

InChI=1S/C17H17NO/c1-3-12-19-17-10-6-15(7-11-17)13-18-16-8-4-14(2)5-9-16/h3-11,13H,1,12H2,2H3

InChI Key

FQBVSGKAVCPOPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- typically involves the reaction of 4-methylbenzenamine with 4-(2-propenyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates
This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for functionalization, which can lead to the creation of more complex molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and electrophilic additions.

Case Study: Synthesis of Anti-Tubercular Agents
Research has demonstrated that derivatives of this compound can be synthesized to create anti-tubercular scaffolds. A study illustrated the ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide, showcasing the compound's utility in developing new therapeutic agents against tuberculosis .

Medicinal Chemistry

Pharmacological Potential
The compound has shown potential in medicinal chemistry as a precursor for drugs targeting various diseases. Its derivatives can exhibit significant biological activities, including anti-inflammatory and anti-cancer properties.

Case Study: Formoterol Synthesis
The compound is involved in synthesizing (R,R)-formoterol, a long-acting beta-2 adrenergic agonist used in asthma treatment. The synthesis involves several steps where benzenamine derivatives play a pivotal role in achieving high yields and stereoselectivity . This application highlights its importance in developing respiratory therapeutics.

Environmental Applications

Toxicity Studies
Research indicates that benzenamine derivatives are subject to environmental monitoring due to their potential toxicity and persistence in the environment. Studies have been conducted to evaluate their bioconcentration and environmental fate, emphasizing the need for careful assessment before widespread use .

Table 1: Applications Overview

Application AreaDescriptionExample Use Case
Chemical SynthesisIntermediate for creating complex organic compoundsSynthesis of pharmaceuticals
Medicinal ChemistryPrecursor for drugs with significant biological activitiesSynthesis of formoterol
Environmental MonitoringAssessment of toxicity and environmental impactBioconcentration studies

Table 2: Case Studies Summary

Study TitleFocus AreaFindings
Ultrasound Assisted Synthesis of Anti-Tubercular AgentsChemical SynthesisDemonstrated effective synthesis methods for new drug compounds
Formoterol SynthesisMedicinal ChemistryHighlighted the role of benzenamine derivatives in drug development

Mechanism of Action

The mechanism of action of Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Table 1: Structural and Physicochemical Comparisons
Compound (CAS) Substituent(s) MW (g/mol) log P PSA (Ų) Key Applications/Properties
62399-21-7 4-methyl, 2-propenyloxy 251.32 4.2 21.6 Liquid crystals, potential bioactivity
730-39-2 4-methyl, 4-nitro 240.26 N/A ~30 High reactivity (nitro group)
25287-29-0 4-methyl, 4-methoxy ~241 3.84 ~30 Electron-donating (methoxy)
5219-54-5 4-bromo, hexyloxy N/A N/A N/A Liquid crystal domains
54.81 ppm LC50 compound Pyridinyl, benzyl ~500 N/A N/A Antiparasitic (snail toxicity)
Key Observations :

Electron-Withdrawing vs. Methoxy-substituted compounds (e.g., CAS 25287-29-0) exhibit increased electron density, improving stability in π-π interactions (e.g., liquid crystal phases) . The allyloxy group in the target compound offers moderate electron donation while introducing steric bulk and unsaturation, which may influence mesophase behavior in liquid crystals .

Lipophilicity and Bioactivity :

  • The target compound’s log P of 4.2 suggests higher membrane permeability compared to polar analogues (e.g., nitro derivatives). This property aligns with QSAR studies indicating that lipophilicity (log P) and molar refractivity are critical for antifungal activity .
  • The pyridinyl-benzyl analogue (LC₅₀ = 54.81 ppm) demonstrates substituent-dependent bioactivity, where extended conjugation and heterocyclic groups enhance pesticidal effects .

Biological Activity

Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- is a chemical compound with diverse applications and potential biological activities. Understanding its biological effects is crucial for assessing its safety and efficacy in various contexts, including pharmaceuticals and environmental science.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₃N
  • Molecular Weight : 195.2597 g/mol
  • CAS Registry Number : 2272-45-9
  • IUPAC Name : Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]-

The compound features a benzenamine structure with a substituted propenyloxy group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to benzenamine derivatives exhibit antimicrobial properties. For instance, studies have shown that benzenamine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

Benzenamine compounds have been explored for their antioxidant capabilities. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. In vitro studies have demonstrated that certain benzenamine derivatives can scavenge free radicals effectively .

Cytotoxic Effects

Some studies have reported cytotoxic effects of benzenamine derivatives on cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells while sparing normal cells. This selective toxicity is crucial for developing targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzenamine derivatives against resistant bacterial strains. The results indicated that specific modifications to the benzenamine structure significantly enhanced antimicrobial potency, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the derivative tested .

Case Study 2: Cytotoxicity in Cancer Research

In a study examining the cytotoxic effects of benzenamine derivatives on breast cancer cell lines, researchers found that certain compounds induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed increased levels of caspase activation and DNA fragmentation, indicating a robust apoptotic response .

Data Tables

Property Value
Molecular FormulaC₁₄H₁₃N
Molecular Weight195.2597 g/mol
CAS Number2272-45-9
Antimicrobial ActivityMIC: 5 - 50 µg/mL
Cytotoxic ConcentrationEffective at 10 µM

Q & A

Q. Advanced Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : The imine proton (CH=N) appears as a singlet at δ 8.3–8.5 ppm. Allyl ether protons (OCH₂CH=CH₂) show splitting patterns at δ 4.5–5.5 ppm .
    • FTIR : C=N stretching vibrations near 1600–1650 cm⁻¹ confirm successful Schiff base formation .
  • Computational Modeling :
    • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, bond lengths, and dihedral angles, which can be cross-validated with crystallographic data.
    • Molecular electrostatic potential (MEP) maps identify reactive sites for electrophilic/nucleophilic attacks .

What are the challenges in characterizing the photophysical properties of this Schiff base, and how can they be addressed?

Q. Advanced Research Focus

  • Challenges :
    • Fluorescence quenching due to electron-withdrawing groups (e.g., nitro substituents) or aggregation-caused quenching in solid state .
    • Solvatochromic shifts in UV-Vis spectra complicate interpretation of π→π* and n→π* transitions.
  • Solutions :
    • Time-resolved fluorescence spectroscopy distinguishes static vs. dynamic quenching mechanisms.
    • Use of rigidochromic probes (e.g., in polymer matrices) to minimize solvent effects .

How does the presence of the allyl ether group influence the compound’s reactivity in catalytic or polymerization applications?

Q. Advanced Research Focus

  • Thermal Stability : The allyl ether group undergoes Claisen rearrangement at >150°C, forming chromene derivatives, which can be monitored via DSC and TGA .
  • Polymerization : Radical-initiated polymerization of the allyl group generates cross-linked networks, useful in coatings or adhesives. Kinetic studies (e.g., via FTIR monitoring of C=C bond consumption) reveal initiation efficiency .

What biochemical pathways are disrupted by this compound, based on in vitro toxicity studies?

Q. Basic Research Focus

  • Toxicity Mechanisms :
    • LC₅₀ values (e.g., 54.81 ppm in Eobania vermiculata) suggest mitochondrial dysfunction via inhibition of Complex I in the electron transport chain .
    • Enzyme Modulation : Significant reduction in AST activity (53.97 ± 1.06 U/L vs. control 56.97 ± 0.72 U/L) indicates hepatotoxic effects, while elevated ALT suggests cellular membrane damage .

How can contradictory data in solubility and crystallinity be reconciled across studies?

Q. Methodological Approach

  • Contradictions : Reported solubility discrepancies (e.g., in DMSO vs. ethanol) may stem from polymorphic forms or impurities.
  • Resolution Strategies :
    • X-ray powder diffraction (XRPD) identifies crystalline vs. amorphous phases.
    • Hansen solubility parameters predict solvent compatibility based on dispersion, polarity, and hydrogen-bonding contributions .

What role does this compound play in supramolecular chemistry or metal-organic frameworks (MOFs)?

Q. Advanced Research Focus

  • Coordination Chemistry : The imine nitrogen and allyl oxygen act as Lewis basic sites for metal coordination (e.g., Cu²⁺, Zn²⁺). Single-crystal X-ray diffraction of Cu(II) complexes reveals distorted square-planar geometries .
  • MOF Design : Incorporation into MOFs via Schiff base linkages enhances porosity for gas storage (e.g., CO₂ adsorption studies at 1 bar, 298 K) .

How do steric and electronic effects of substituents impact the compound’s liquid crystalline behavior?

Q. Advanced Research Focus

  • Mesophase Analysis :
    • Polarized optical microscopy (POM) identifies nematic or smectic phases.
    • Electron-withdrawing groups (e.g., nitro) reduce transition temperatures (Tₘ, Tᵢ), while alkyl chains enhance lamellar ordering .
  • DFT Insights : Calculated dipole moments and molecular aspect ratios correlate with experimental phase behavior .

What analytical techniques are critical for detecting degradation products under environmental conditions?

Q. Methodological Guidelines

  • Degradation Pathways : Hydrolysis of the imine bond (pH-dependent) or photooxidation of the allyl group generates 4-methylaniline and quinone derivatives.
  • Detection Methods :
    • LC-MS/MS with electrospray ionization (ESI) identifies hydrolytic byproducts.
    • GC-MS monitors volatile degradation compounds (e.g., acrolein from allyl oxidation) .

How can machine learning models predict the biological activity of structurally related Schiff bases?

Q. Advanced Research Focus

  • Data-Driven Modeling :
    • Train models on datasets (e.g., ChEMBL, PubChem) using descriptors like logP, topological polar surface area (TPSA), and HOMO/LUMO gaps.
    • Random Forest or SVM algorithms predict toxicity endpoints (e.g., LC₅₀) with R² > 0.85 .
  • Validation : Leave-one-out cross-validation (LOOCV) ensures robustness against overfitting .

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